Dodecane-5,6-diol

描述

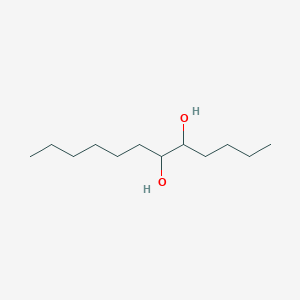

Structure

3D Structure

属性

IUPAC Name |

dodecane-5,6-diol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H26O2/c1-3-5-7-8-10-12(14)11(13)9-6-4-2/h11-14H,3-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COLYTQSCHUMMSR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(C(CCCC)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H26O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextualizing Vicinal Diols Within Chemical Synthesis and Catalysis

Vicinal diols, or glycols, are organic compounds that possess two hydroxyl (-OH) groups on adjacent carbon atoms. wikipedia.org This structural motif is a cornerstone in chemical synthesis and catalysis due to its versatile reactivity and the stereochemical possibilities it presents.

The synthesis of vicinal diols is a well-established area of organic chemistry, with several reliable methods available to chemists. A primary route involves the oxidation of alkenes. wikipedia.org Classic methods utilize reagents like potassium permanganate or osmium tetroxide to achieve dihydroxylation. wikipedia.org More advanced and highly selective methods, such as the Sharpless asymmetric dihydroxylation, allow for the synthesis of chiral diols from alkenes with high enantioselectivity by using a catalytic amount of osmium tetroxide in the presence of a chiral ligand. organicreactions.orgwikipedia.orgresearchgate.net This reaction is stereospecific, producing a cis-1,2-glycol, and is compatible with a wide range of functional groups. organicreactions.org Other synthetic routes include the hydrolysis of epoxides, which typically yields trans-diols. wikipedia.org

The utility of vicinal diols is largely defined by their subsequent transformations. They serve as crucial intermediates in the synthesis of more complex molecules. For instance, the carbon-carbon bond of a vicinal diol can be cleaved to form aldehydes or ketones. wikipedia.org Furthermore, vicinal diols are pivotal in the deoxydehydration (DODH) reaction, a process that converts them into alkenes. royalsocietypublishing.org This reaction is often catalyzed by metal-oxo catalysts and involves a sacrificial reductant. royalsocietypublishing.orgresearchgate.net The ability to form alkenes from biomass-derived polyols (compounds with multiple hydroxyl groups) through DODH is a significant area of green chemistry research. royalsocietypublishing.org Vicinal diols can also be used as protecting groups for carbonyl compounds, forming cyclic acetals that are stable under various reaction conditions. wikipedia.org

Table 1: Prominent Synthetic Methods for Vicinal Diols

| Reaction Name | Reagents | Typical Stereochemistry | Key Features |

|---|---|---|---|

| Upjohn Dihydroxylation | Alkene, OsO₄ (catalytic), NMO (reoxidant) | syn-dihydroxylation | Uses catalytic osmium tetroxide, reducing cost and toxicity. |

| Sharpless Asymmetric Dihydroxylation | Alkene, OsO₄ (cat.), Chiral Ligand (e.g., (DHQ)₂-PHAL), K₃[Fe(CN)₆] | syn-dihydroxylation, Enantioselective | Produces chiral diols with high enantiomeric excess. wikipedia.org |

| Prévost Reaction | Alkene, I₂, Silver Benzoate (dry) | anti-dihydroxylation | Proceeds through a cyclic iodonium ion intermediate. wikipedia.org |

| Woodward Modification | Alkene, I₂, Silver Acetate (wet) | syn-dihydroxylation | Similar to Prévost but the presence of water changes the stereochemical outcome. wikipedia.org |

| Epoxide Hydrolysis | Epoxide, H₃O⁺ or OH⁻ | anti-dihydroxylation | Acid or base-catalyzed ring-opening of an epoxide. wikipedia.org |

Synthetic Methodologies for Dodecane 5,6 Diol

The direct synthesis of dodecane-5,6-diol from dodecane (B42187) requires the selective introduction of two hydroxyl groups at the fifth and sixth carbon atoms. This process typically involves multi-step strategies that first activate specific C-H bonds, followed by oxidation or other transformations to install the hydroxyl functionalities.

Chemical Reactivity and Transformation of Dodecane 5,6 Diol

Oxidation Pathways and Products

The presence of two adjacent secondary hydroxyl groups on the dodecane (B42187) backbone makes Dodecane-5,6-diol susceptible to several oxidation reactions. The outcome of the oxidation is highly dependent on the choice of the oxidizing agent and the reaction conditions. The primary oxidation pathways involve either the conversion of the hydroxyl groups to carbonyls or the cleavage of the carbon-carbon bond between them.

The oxidation of the two secondary alcohol groups in this compound without cleaving the C5-C6 bond yields the corresponding diketone, Dodecane-5,6-dione. This transformation is a common reaction for vicinal diols. A variety of oxidizing agents can be employed to achieve this conversion.

While specific studies on the oxidation of this compound are not extensively detailed, the reactivity can be inferred from the well-established oxidation of other vicinal diols. For instance, in a study on the deoxydehydration of octane-4,5-diol, the formation of the corresponding vicinal diketone, octane-4,5-dione, was observed as a temporary intermediate, although it was not stable under the specific reaction conditions. rsc.org This suggests that under milder and more controlled oxidative conditions, Dodecane-5,6-dione could be isolated as the primary product. Enzymatic methods, such as those using alcohol dehydrogenases, have also been shown to oxidize diols to the corresponding carbonyl compounds. researchgate.netresearchgate.net

Table 1: Common Oxidizing Agents for Conversion of Vicinal Diols to Diketones

| Oxidizing Agent | Typical Reaction Conditions |

|---|---|

| Chromium-based reagents (e.g., PCC, PDC) | Anhydrous conditions, dichloromethane |

| Swern Oxidation (DMSO, oxalyl chloride) | Low temperature (-78 °C), triethylamine |

| Dess-Martin Periodinane | Room temperature, dichloromethane |

This table represents general conditions for the oxidation of secondary alcohols and vicinal diols.

A characteristic reaction of vicinal diols, including this compound, is the oxidative cleavage of the carbon-carbon bond between the two hydroxyl-bearing carbons. masterorganicchemistry.comwikipedia.org This reaction breaks the C5–C6 bond in this compound, resulting in the formation of two smaller carbonyl compounds. masterorganicchemistry.comucalgary.ca The specific nature of the products—aldehydes or ketones—depends on the substitution pattern of the original diol. masterorganicchemistry.com Since both C5 and C6 in this compound are secondary carbons, the cleavage would result in the formation of two different aldehydes: pentanal and heptanal.

This transformation is typically achieved with high yield using specific oxidizing agents such as periodic acid (HIO₄) or lead tetraacetate (Pb(OAc)₄). libretexts.orgmasterorganicchemistry.com The reaction is highly selective for 1,2-diols and proceeds through a cyclic intermediate, such as a cyclic periodate ester. ucalgary.ca This method provides a reliable two-step alternative to the ozonolysis of alkenes for producing aldehydes and ketones. libretexts.org

Table 2: Reagents and Products for Oxidative Cleavage of this compound

| Reagent | Reaction Intermediate | Products from this compound |

|---|---|---|

| Periodic Acid (HIO₄) | Cyclic periodate ester | Pentanal and Heptanal |

Deoxydehydration Reactions for Olefin Formation

Deoxydehydration (DODH) is a significant transformation that converts a vicinal diol into an olefin by removing the two hydroxyl groups. rsc.orgwikipedia.org This reaction involves the abstraction of an oxygen atom with the aid of a reductant and the simultaneous formation of a water molecule. rsc.org For this compound, this reaction would yield a mixture of cis- and trans-5-dodecene. DODH reactions are of particular interest for converting biomass-derived polyols into valuable commodity chemicals. researchgate.netnih.govnih.gov

The deoxydehydration of vicinal diols is typically a catalyzed process requiring a stoichiometric amount of a reducing agent. rsc.orgnih.gov A variety of homogeneous and heterogeneous catalysts, predominantly based on high-oxidation-state early transition metals such as Rhenium (Re), Molybdenum (Mo), and Vanadium (V), have been developed for this purpose. wikipedia.orgresearchgate.netnih.gov

Rhenium-based catalysts : Rhenium complexes, like methyltrioxorhenium (MTO) and (η⁵-pentamethylcyclopentadienyl)trioxorhenium (Cp*ReO₃), are highly effective catalysts for DODH. rsc.orgmdpi.com They can operate under relatively mild conditions.

Molybdenum-based catalysts : Molybdenum compounds are also competent catalysts for DODH, offering a potentially more cost-effective alternative to rhenium. researchgate.netacs.org

Vanadium-based catalysts : Vanadium catalysts have gained attention as they can facilitate DODH at higher temperatures, sometimes without the need for an external reductant. wikipedia.org The reaction mechanism for vanadium catalysts can involve a spin-crossover process. researchgate.netd-nb.info

The choice of reductant is also crucial. Common reductants include phosphines (e.g., triphenylphosphine), secondary alcohols, and sulfites. rsc.orgresearchgate.netnih.gov

Table 3: Overview of Catalytic Systems for Vicinal Diol Deoxydehydration

| Catalyst Metal | Common Catalyst Examples | Typical Reductants | Key Features |

|---|---|---|---|

| Rhenium (Re) | CH₃ReO₃ (MTO), Cp*ReO₃, Pyridinium perrhenates | Triphenylphosphine, 3-Pentanol | High activity and selectivity under mild conditions. mdpi.comresearchgate.net |

| Molybdenum (Mo) | (NH₄)₆Mo₇O₂₄·4H₂O | Isopropyl alcohol | Cost-effective alternative to Rhenium. researchgate.netacs.org |

The deoxydehydration reaction can exhibit a high degree of stereospecificity. The stereochemistry of the starting vicinal diol often dictates the geometry of the resulting alkene. For example, early studies on DODH catalyzed by rhenium complexes found the reaction to be stereospecific, where a trans-diol substrate yielded a trans-alkene. rsc.org

The mechanism often involves the formation of a metal diolate intermediate. The subsequent elimination of the olefin from this intermediate determines the stereochemical outcome. While some catalytic systems favor a concerted mechanism that preserves the stereochemistry, other pathways, potentially involving radical intermediates as proposed for some vanadium-catalyzed systems, could lead to a mixture of alkene isomers. d-nb.info For cyclic diols, cis-diols generally react more readily than trans-diols in many DODH systems. However, recent studies have shown that vanadium-based catalysts can effectively deoxydehydrate cyclic trans-diol substrates, expanding the scope of this reaction. d-nb.infochemrxiv.org Therefore, the deoxydehydration of a specific stereoisomer of this compound would be expected to yield a predictable major isomer of 5-dodecene, depending on the chosen catalytic system.

Derivatization Strategies and Functional Group Interconversions

The two hydroxyl groups of this compound serve as handles for a variety of derivatization reactions and functional group interconversions, which are fundamental transformations in organic synthesis. fiveable.meimperial.ac.uk

One of the most important applications of 1,2-diols is their use as protecting groups for aldehydes and ketones. chemistrysteps.comebsco.com this compound could react with a carbonyl compound under acidic conditions to form a cyclic acetal or ketal. These five-membered ring structures (1,3-dioxolanes) are stable under basic and nucleophilic conditions but can be easily removed by acid-catalyzed hydrolysis, thus regenerating the original carbonyl group.

Beyond protection chemistry, the hydroxyl groups can undergo the typical reactions of alcohols. These include:

Conversion to Alkoxides : Reaction with a strong base to form alkoxides, which are potent nucleophiles.

Conversion to Halides : Substitution reactions using reagents like SOCl₂, PBr₃, or HCl to replace the hydroxyl groups with halogen atoms.

Formation of Ethers (Williamson Ether Synthesis) : Reaction of the corresponding alkoxide with an alkyl halide.

Esterification : Reaction with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides) to form esters.

These functional group interconversions allow for the incorporation of the dodecane backbone of this compound into more complex molecular architectures, highlighting its utility as a synthetic intermediate. chemistrysteps.com

Selective Protection of Hydroxyl Groups

In multi-step syntheses, it is often necessary to protect one or both of the hydroxyl groups of this compound to prevent them from reacting prematurely. The selective protection of one hydroxyl group in a vicinal diol is a common challenge in organic synthesis. This allows for the differentiation of the two hydroxyl groups for subsequent reactions. Various methods have been developed for the monoprotection of 1,2-diols, which are applicable to this compound.

One strategy involves the use of a dual catalytic system to achieve monoprotection of homoallylic 1,2-diols by coupling aldehydes with silyl (B83357) enol ethers. Another approach is the regioselective opening of a protected glycidol derivative with a Grignard reagent, which can lead to a monoprotected diol. Furthermore, a regio-controlled protection method for unsymmetrical 1,2- and 1,3-diols has been developed through the mild cleavage of methylene (B1212753) acetals. This method allows for regioselective silylation at the less hindered hydroxyl group and the formation of a MOM ether at the more hindered position.

Table 1: Methods for Selective Monoprotection of Vicinal Diols

| Method | Reagents/Catalysts | Description |

| Dual Catalysis | Chromium/Photoredox Catalysis | Couples aldehydes with silyl enol ethers to yield monoprotected homoallylic 1,2-diols. |

| Grignard Reaction | Protected Glycidol Derivatives, Grignard Reagents, CuCN (catalyst) | Regioselective opening of the epoxide ring by the Grignard reagent to produce a monoprotected diol. |

| Methylene Acetal Cleavage | TESOTf or TMSOTf, 2,2'-bipyridyl | A one-pot procedure starting from a methylene acetal to achieve regioselective silylation of the less hindered hydroxyl group. |

Formation of Cyclic Acetals and Ketal Derivatives

The two adjacent hydroxyl groups of this compound can react with aldehydes or ketones in the presence of an acid catalyst to form five-membered cyclic acetals or ketals, respectively. These cyclic derivatives, specifically 1,3-dioxolanes, are often used as protecting groups for the diol functionality.

The formation of cyclic acetals is generally favored over their acyclic counterparts due to a smaller loss of entropy during the reaction. The reaction is reversible and is typically driven to completion by removing the water that is formed, often through azeotropic distillation using a Dean-Stark apparatus.

The stability of the resulting cyclic acetal or ketal depends on the substituents. These protecting groups are stable under basic and nucleophilic conditions but can be readily removed by treatment with aqueous acid, regenerating the diol.

Table 2: Common Reagents for the Formation of Cyclic Acetals and Ketals from Vicinal Diols

| Reagent | Product | Catalyst | Conditions |

| Acetone | Isopropylidene Ketal (Acetonide) | Acid (e.g., TsOH, H₂SO₄) | Anhydrous conditions, often with a dehydrating agent |

| Benzaldehyde | Benzylidene Acetal | Acid (e.g., TsOH, ZnCl₂) | Anhydrous conditions, removal of water |

| Formaldehyde | Methylene Acetal | Acid (e.g., HCl) | Anhydrous conditions |

Esterification and Etherification Reactions

The hydroxyl groups of this compound can undergo esterification with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) to form esters. Similarly, etherification reactions can be carried out to form ethers. When these reactions are performed with a stoichiometric amount of the reagent, a mixture of the mono- and di-substituted products is often obtained.

Selective mono-esterification of diols can be achieved using specific reagents and conditions. For example, a mixture of Al₂O₃ and methanesulfonic acid (AMA) has been shown to be effective for the selective monoesterification of various diols with aromatic and aliphatic acids in the absence of a solvent. The Mitsunobu reaction can also be employed for the regioselective esterification of vicinal diols on monosaccharide derivatives, a principle that can be extended to other diols.

For mono-etherification, tin(II) halide catalysts have been used in the reaction of vicinal diols with diazo compounds to achieve regioselectivity. The general reactions of alcohols apply to diols, and the conversion of the hydroxyl groups to various ester and ether functionalities is a fundamental transformation in organic synthesis.

Rearrangement Reactions of Vicinal Diols

Vicinal diols, such as this compound, are known to undergo characteristic rearrangement reactions under certain conditions, most notably the pinacol-type rearrangement.

Pinacol-type Rearrangements and Analogues

The pinacol rearrangement is the acid-catalyzed conversion of a 1,2-diol to a carbonyl compound, specifically a ketone or an aldehyde. nih.gov The reaction proceeds through a four-step mechanism:

Protonation of one of the hydroxyl groups by the acid catalyst.

Loss of a water molecule to form a carbocation.

A 1,2-shift of an alkyl or aryl group from the adjacent carbon to the carbocation center.

Deprotonation of the remaining hydroxyl group to yield the final carbonyl compound.

In the case of an unsymmetrical diol like this compound, the initial protonation will preferentially occur on the hydroxyl group that leads to the formation of a more stable carbocation. Subsequently, the migratory aptitude of the adjacent groups will determine which group shifts. The general migratory aptitude is aryl > hydride > alkyl. The driving force for the rearrangement is the formation of a resonance-stabilized oxonium ion.

For this compound, the two carbons bearing the hydroxyl groups are both secondary. Protonation and loss of water from either the C5 or C6 hydroxyl group would lead to a secondary carbocation. The migrating group would be either a butyl group (from C6 to C5) or a hexyl group (from C5 to C6). The relative stability of the transition states for these migrations would influence the product distribution. The rearrangement of this compound would be expected to yield a mixture of dodecan-5-one and dodecan-6-one.

Advanced Spectroscopic and Chromatographic Characterization of Dodecane 5,6 Diol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is indispensable for determining the precise arrangement of atoms within a molecule. For dodecane-5,6-diol, both proton (¹H) and carbon-13 (¹³C) NMR provide critical structural information.

¹H NMR and ¹³C NMR Analysis

The ¹H NMR spectrum of this compound is expected to reveal distinct signals corresponding to the various types of protons in the molecule. The terminal methyl group (CH₃) protons typically appear as a triplet around δ 0.8–0.9 ppm, characteristic of a saturated alkyl chain. The numerous methylene (B1212753) (CH₂) protons along the dodecane (B42187) backbone are anticipated to resonate as complex multiplets in the δ 1.2–1.5 ppm range. The most informative signals will arise from the protons attached to the carbons bearing the hydroxyl groups (C5-H and C6-H). These methine protons are expected to appear as complex multiplets, likely doublets of doublets or more complex patterns due to coupling with adjacent methylene protons and potentially with each other, typically resonating in the δ 3.5–4.0 ppm region. The hydroxyl (OH) protons themselves usually present as a broad singlet, whose chemical shift is highly dependent on concentration, solvent, and temperature, often appearing between δ 1.0–5.0 ppm and readily exchanging with deuterium (B1214612) oxide (D₂O). The presence of stereoisomers can lead to diastereotopic protons, potentially causing further splitting or slight variations in chemical shifts for the methylene groups adjacent to the chiral centers (C4, C7) and the methine protons themselves.

The ¹³C NMR spectrum provides complementary information about the carbon skeleton. The terminal methyl carbon (C1) is expected to resonate around δ 14 ppm. The various methylene carbons (C2–C4 and C7–C11) will typically appear as signals in the δ 20–35 ppm range, with subtle differences in their chemical shifts due to their position relative to the hydroxyl groups. The carbons directly bonded to the hydroxyl groups (C5 and C6) are the most diagnostic, expected to resonate in the δ 65–75 ppm range. If a mixture of stereoisomers is analyzed, and the carbons are diastereotopic, these signals might appear as multiple peaks. For instance, data for the isomeric 1,12-dodecanediol (B52552) shows signals at δ 63.04 ppm for the carbons bearing hydroxyl groups and various other signals for the methylene carbons chemicalbook.com.

Table 4.1.1: Expected ¹H and ¹³C NMR Chemical Shifts for this compound

| Proton Type | Expected Chemical Shift (ppm) | Carbon Type | Expected Chemical Shift (ppm) |

| CH₃ (C1) | ~0.8–0.9 (triplet) | CH₃ (C1) | ~14 |

| CH₂ (C2-C4) | ~1.2–1.5 (multiplets) | CH₂ (C2-C4) | ~20–30 |

| CH₂ (C7-C11) | ~1.2–1.5 (multiplets) | CH₂ (C7-C11) | ~20–30 |

| CH-OH (C5) | ~3.5–4.0 (multiplet) | CH-OH (C5) | ~65–75 |

| CH-OH (C6) | ~3.5–4.0 (multiplet) | CH-OH (C6) | ~65–75 |

| OH | ~1.0–5.0 (broad singlet) |

Note: Values are approximate and based on general chemical principles and data from similar compounds. The exact shifts can vary depending on the solvent, concentration, temperature, and presence of stereoisomers.

Two-Dimensional NMR Techniques

To unequivocally assign signals and confirm connectivity, two-dimensional NMR techniques are invaluable.

COSY (Correlation Spectroscopy): This technique reveals proton-proton coupling, allowing the tracing of scalar couplings through the carbon chain. It would help correlate the signals of adjacent methylene protons and the methine protons (C5-H and C6-H) with their neighbors.

HSQC (Heteronuclear Single Quantum Coherence): HSQC establishes direct one-bond correlations between protons and the carbons to which they are attached. This is crucial for assigning specific ¹H signals to their corresponding ¹³C signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides correlations between protons and carbons separated by two or three bonds. This technique is particularly useful for confirming the positions of the hydroxyl groups by establishing correlations between the methine protons (C5-H, C6-H) and the carbons bearing the hydroxyl groups (C5, C6), and also for identifying the connectivity of the entire carbon backbone. Studies on related diols often employ these techniques for complete structural elucidation researchgate.netscielo.org.mx.

Mass Spectrometry (MS) for Molecular and Fragmentation Analysis

Mass spectrometry is employed to determine the molecular weight of the compound and to provide structural information through the analysis of its fragmentation patterns.

Electron Ionization Mass Spectrometry (EIMS)

In Electron Ionization Mass Spectrometry (EIMS), this compound (molecular formula C₁₂H₂₆O₂, molecular weight 202.33 g/mol ) would be expected to show a molecular ion peak (M⁺•) at m/z 202. However, for alcohols, the molecular ion can sometimes be weak or absent due to facile fragmentation. Common fragmentation pathways for diols include:

Loss of water: A prominent fragment ion at [M - H₂O]⁺• (m/z 184) is often observed.

Alpha-cleavage: Cleavage of C-C bonds adjacent to the hydroxyl-bearing carbons (C5 and C6) is a characteristic fragmentation. This can lead to fragments resulting from the loss of a -CH₂OH group (m/z 185) or cleavage of the C5-C6 bond.

Alkyl chain fragmentation: Similar to alkanes, fragmentation of the C-C bonds along the alkyl chain will occur, producing a series of alkyl carbocations. For dodecane, common fragments include m/z 85 (hexyl cation), m/z 71 (pentyl cation), m/z 57 (butyl cation), and m/z 43 (propyl cation) msu.edu. These fragmentation patterns provide clues about the length of the alkyl chain segments.

Gas Chromatography-Mass Spectrometry (GC-MS) for Mixture Analysis

GC-MS is a powerful hyphenated technique used to separate components of a mixture and simultaneously analyze their mass spectra. For this compound, GC-MS is particularly useful for assessing purity and identifying any related impurities or isomers. Due to the relatively low volatility of diols, derivatization, typically by silylation of the hydroxyl groups (e.g., using BSTFA or TMSCl), is often performed prior to GC-MS analysis. Silylation increases volatility and improves chromatographic separation. The resulting bis-silylated derivative of this compound would exhibit a different mass spectrum, characterized by the presence of the silyl (B83357) groups and fragmentation patterns indicative of the derivatized structure. Studies on similar alkanediols have shown characteristic fragments from TMSi derivatives, such as m/z 73, 75, 103, and 147 researchgate.net. GC-MS analysis of threo-5,6-dodecanediol (B1433884) has been reported, indicating the utility of this method rsc.org.

Advanced Chromatographic Separation Techniques

The precise separation and characterization of stereoisomers, including diastereomers and enantiomers, are crucial in understanding the properties and potential applications of chemical compounds like this compound. Advanced chromatographic techniques offer sophisticated methods for achieving this, particularly when dealing with complex mixtures or when high purity is required. This section focuses on Comprehensive Two-Dimensional Gas Chromatography (GC×GC) and High-Performance Liquid Chromatography (HPLC) as key technologies for the stereoselective analysis of this compound and its potential derivatives.

Comprehensive Two-Dimensional Gas Chromatography (GC×GC)

Comprehensive Two-Dimensional Gas Chromatography (GC×GC) is a powerful hyphenated technique that significantly enhances chromatographic resolution and peak capacity compared to one-dimensional GC. It involves coupling two GC columns with different separation mechanisms in series, with a modulator placed between them. The effluent from the first column (¹D) is rapidly sampled and refocused by the modulator before being injected onto the second column (²D). The second column typically has a much shorter length and faster analysis time, providing a second dimension of separation. This orthogonal separation capability is particularly beneficial for complex samples, allowing for the separation of co-eluting compounds and the visualization of analytes in a 2D space, which can reveal patterns and structures not apparent in 1D GC.

While specific applications of GC×GC for the stereoisomer separation of this compound are not extensively documented in the provided search results, the technique is broadly recognized for its ability to separate complex mixtures of hydrocarbons and related compounds allenpress.comscience.gov. For diols, GC×GC can be employed, often after derivatization to improve volatility and thermal stability. The potential for GC×GC in separating diastereomers of diols lies in the selection of orthogonal column phases in the two dimensions. For instance, a non-polar column in the first dimension could separate compounds based on boiling point, while a polar or chiral stationary phase in the second dimension could resolve them based on polarity or stereochemistry. This approach is generally applicable to the analysis of various alkane-derived compounds science.gov.

High-Performance Liquid Chromatography (HPLC) for Diastereomer/Enantiomer Separation

High-Performance Liquid Chromatography (HPLC), particularly when utilizing chiral stationary phases (CSPs), is a cornerstone technique for the separation of enantiomers and diastereomers. The principle relies on differential interactions between the stereoisomers and the chiral environment of the CSP, leading to distinct retention times.

Chiral HPLC for Diastereomer and Enantiomer Separation: this compound, possessing two chiral centers at the C5 and C6 positions, can exist as four stereoisomers: (5R,6R), (5S,6S), (5R,6S), and (5S,6R). The (5R,6R) and (5S,6S) forms are enantiomers, as are the (5R,6S) and (5S,6R) forms. The (5R,6R) and (5R,6S) forms, for example, are diastereomers.

Chiral HPLC columns, packed with CSPs such as polysaccharide derivatives (e.g., cellulose (B213188) or amylose (B160209) derivatives like Chiralcel OD-H or Chiralpak AD) nih.govresearchgate.net, are highly effective in resolving such stereoisomers. These phases create a chiral environment that interacts differently with each stereoisomer, leading to their separation. Studies on similar vicinal diols and other chiral compounds demonstrate the efficacy of chiral HPLC. For instance, research has shown the successful separation of stereoisomers of various diols using chiral HPLC nih.govspringernature.comresearchgate.net. Specifically, the separation of stereoisomers of triphenyl-pentane-1,3-diol was achieved using a cellulose tris(3,5-dimethylphenylcarbamate) column (Chiralcel OD-H) nih.gov. Similarly, carotenoid diol stereoisomers have been synthesized and separated using HPLC with chiral stationary phases researchgate.net.

Indirect Chiral Separation via Diastereomer Formation: An alternative approach to direct chiral separation is indirect chiral analysis, which involves pre-column derivatization of the enantiomers with a chiral derivatization reagent (CDR). This reaction forms diastereomeric derivatives, which can then be separated using conventional achiral HPLC columns (e.g., reversed-phase columns) due to their differing physical properties researchgate.net. CDRs that react with hydroxyl groups, such as tartaric acid anhydride (B1165640) derivatives, can be employed for diols. The resulting diastereomeric esters or other derivatives of this compound would exhibit different retention times on an achiral column, allowing for their separation and subsequent quantification or characterization of the original enantiomeric ratio researchgate.net.

Data Table Example: Stereoisomer Separation of a Vicinal Diol Analog

While direct data for this compound is not available in the provided snippets, the following table illustrates typical outcomes for the chiral HPLC separation of a related vicinal diol stereoisomer mixture, demonstrating the resolution achieved.

| Stereoisomer Pair | Chiral Stationary Phase (CSP) | Mobile Phase Example | Retention Time (min) | Resolution (Rs) | Reference |

| Diastereomers | Chiralcel OD-H | Hexane/Isopropanol | Diastereomer 1: X.XXDiastereomer 2: Y.YY | > 1.5 | nih.gov |

| Enantiomers | Chiralpak AD | Hexane/Ethanol | Enantiomer 1: A.AAEnantiomer 2: B.BB | > 1.0 | nih.gov |

Note: Specific retention times (X.XX, Y.YY, A.AA, B.BB) and mobile phase compositions would vary based on the exact compound and optimized conditions. The table illustrates the principle of separation and resolution.

Compound List:

this compound

1,2-Butanediol

1,5-Pentanediol

1,6-Hexanediol

1,4-Butanediol

2,5-Hexanediol

Propylene Glycol (1,2-Propanediol)

Lycopene-5,6-diol

γ-Carotene-5′,6′-diol

5-amino-1,3,5-triphenyl-pentane-1,3-diol

p-Menthane-3,8-diol

1,2-Diols

Vicinal Diols

Alkanediols

Long-chain diols

Carotenoid diol stereoisomers

Triphenyl-pentane-1,3-diol stereoisomers

Computational and Theoretical Studies on Dodecane 5,6 Diol

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations are fundamental for determining the intrinsic electronic properties and energy profiles of molecules.

Density Functional Theory (DFT) Applicationsmdpi.comscirp.org

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method that calculates the electronic structure of a system from its electron density. For dodecane-5,6-diol, DFT calculations could be employed to determine its ground-state electronic configuration, including the distribution of electron density, molecular orbitals (HOMO-LUMO gap), and other electronic properties. These calculations can predict molecular properties such as dipole moments and polarizabilities, which are influenced by the electronic structure. For instance, studies on similar molecules have shown that DFT can accurately predict electronic properties and reaction pathways mdpi.comscirp.org. The accuracy of DFT results is highly dependent on the chosen functional and basis set weizmann.ac.il.

Ab Initio Methods for Conformation and Reactivitynih.govresearchgate.net

Ab initio methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), offer a more rigorous approach to quantum chemistry by solving the Schrödinger equation directly without empirical parameters, albeit at a higher computational cost cecam.orgresearchgate.net. These methods are valuable for obtaining highly accurate geometries, vibrational frequencies, and relative energies of different conformers of this compound. By calculating the energy of various possible arrangements of the molecule, ab initio methods can identify the most stable conformations and provide insights into the energy barriers for conformational interconversion. Furthermore, these methods can be used to study the intrinsic reactivity of the molecule by calculating activation energies for hypothetical reaction pathways nih.govresearchgate.net.

Molecular Dynamics Simulations for Conformational Analysisdost.gov.phbarc.gov.innih.govacs.orgresearchgate.net

Molecular Dynamics (MD) simulations provide a dynamic picture of molecular behavior over time. By integrating Newton's equations of motion, MD simulations can explore the conformational space of this compound, revealing how the molecule samples different arrangements in a given environment. This is particularly useful for understanding the flexibility of the alkyl chain and the hydroxyl groups. MD simulations can identify the population of various conformers at a given temperature and their interconversion rates, offering a more complete picture than static quantum chemical calculations dost.gov.phbarc.gov.innih.govacs.orgresearchgate.net. Such simulations require accurate force fields that describe the interactions between atoms.

Reaction Mechanism Elucidation through Computational Chemistrymdpi.comnih.govsciforum.net

Computational chemistry is instrumental in dissecting the mechanisms of chemical reactions involving this compound.

Transition State Analysis

Analyzing transition states is critical for understanding reaction pathways and kinetics. Computational methods can locate and characterize transition states, which are high-energy, transient molecular structures that represent the peak of the energy barrier along a reaction coordinate. By calculating the vibrational frequencies of these structures, researchers can confirm they are indeed transition states (having one imaginary frequency). This analysis provides detailed information about the bond-breaking and bond-forming processes occurring during a reaction, including the energy required for the reaction to proceed mdpi.comnih.govsciforum.net.

Prediction of Stereoselectivitybenchchem.comresearchgate.net

For reactions that can lead to different stereoisomers, computational chemistry can predict the stereoselectivity. This is achieved by comparing the energies of the transition states leading to each stereoisomer. The pathway with the lower-energy transition state is generally favored, leading to a higher yield of the corresponding stereoisomer researchgate.net. For this compound, if it were involved in reactions that create new chiral centers or modify existing ones, computational methods could predict the preferred stereochemical outcome, such as the ratio of diastereomers or enantiomers formed. This predictive capability is vital in designing synthetic routes that yield specific stereoisomers.

Emerging Research Directions and Potential Applications in Material Science and Synthetic Chemistry

Dodecane-5,6-diol as a Building Block for Specialty Polymers and Monomers

Diols are fundamental components in the synthesis of condensation polymers such as polyesters and polyurethanes. nih.gov The use of long-chain diols, like derivatives of dodecane (B42187), allows for the creation of polymers with specific properties, including increased flexibility and hydrophobicity. This compound, as a secondary diol, introduces a kink in the polymer backbone, which can disrupt crystalline packing and alter the material's thermal properties compared to polymers made from linear, terminal diols like 1,12-dodecanediol (B52552). This structural difference can be leveraged to tailor polymer characteristics for specialty applications.

The polycondensation of this compound with various dicarboxylic acids or diisocyanates could yield a new class of polyesters and polyurethanes. The position of the hydroxyl groups at C5 and C6 is expected to influence the polymer's glass transition temperature (Tg) and crystallinity. Generally, the introduction of non-linearity and side chains in a polymer backbone reduces crystallinity and can increase the Tg, leading to materials that are more amorphous and potentially tougher.

Table 1: Predicted Influence of Diol Structure on Polymer Properties

| Property | Polymer from 1,12-Dodecanediol (Linear, Terminal Diol) | Polymer from this compound (Non-linear, Vicinal Diol) |

|---|---|---|

| Chain Packing | High potential for crystalline domains | Likely amorphous or semi-crystalline |

| Flexibility | High | Potentially lower due to steric hindrance |

| Glass Transition (Tg) | Lower | Potentially higher |

| Solubility | Lower in common solvents | Potentially higher |

These differentiated properties could make polymers derived from this compound suitable for applications requiring specific thermal performance, solubility, and mechanical characteristics, distinct from those made with conventional linear diols.

Role in Complex Molecule Synthesis as a Chiral Scaffold

Chiral diols are highly valuable molecules in stereoselective organic synthesis, serving as crucial building blocks, chiral ligands, and auxiliaries. nih.govacs.org With stereogenic centers at the C5 and C6 positions, this compound is an inherently chiral molecule. This chirality can be exploited to control the three-dimensional arrangement of atoms in the synthesis of complex target molecules, such as natural products and pharmaceuticals. researchgate.net

The applications of chiral diol-based scaffolds are diverse, often involving the coordination of the hydroxyl groups to a Lewis acidic reagent, which creates a defined chiral environment for a chemical transformation. nih.gov This strategy has been successfully employed in a wide range of enantioselective reactions. While specific applications of this compound are still an emerging area of research, its structure is analogous to other C2-symmetric and vicinal diols that have proven effective in asymmetric catalysis. researchgate.net

The long dodecane chain provides significant steric bulk and lipophilicity, which could be advantageous in controlling substrate approach and in reactions conducted in nonpolar media. It could potentially serve as a chiral template or auxiliary that is later cleaved or modified, or as a chiral ligand for a metal catalyst.

Table 2: Potential Asymmetric Synthesis Applications for a Chiral this compound Scaffold

| Application | Function of Chiral Diol | Potential Advantage of this compound |

|---|---|---|

| Asymmetric Reduction | Forms chiral complexes with reducing agents (e.g., boranes) | The long alkyl chain could enhance solubility in non-polar solvents and influence substrate selectivity. |

| Enantioselective Addition | Acts as a chiral ligand for metal catalysts (e.g., in allylation or alkylation reactions). nih.gov | Steric hindrance from the C12 chain could enhance facial discrimination of the substrate. |

| Diels-Alder Reactions | Serves as a Brønsted acid organocatalyst, activating dienophiles through hydrogen bonding. sigmaaldrich.com | The specific geometry and electronic nature of the diol could tune catalyst activity and selectivity. |

| Chiral Auxiliary | Covalently attached to a substrate to direct a stereoselective reaction, then removed. researchgate.net | High recovery potential due to its non-volatile nature and distinct polarity. |

Mechanistic Investigations of Diol-Mediated Transformations

The transformation of vicinal diols into alkenes, known as deoxydehydration (DODH), is a reaction of significant interest for converting biomass-derived polyols into valuable commodity chemicals. researchgate.netnih.govnih.gov This reaction is typically catalyzed by high-oxidation-state metal-oxo compounds, such as those of Rhenium (Re), Molybdenum (Mo), and Vanadium (V), in the presence of a sacrificial reductant. nih.gov this compound is a suitable substrate for mechanistic studies of DODH on long-chain aliphatic diols.

The generally accepted mechanism for DODH involves several key steps:

Condensation: The diol condenses with a metal-oxo bond of the catalyst, releasing a molecule of water. nih.gov

Reduction: The resulting metal-diolate complex is reduced by a sacrificial reductant (e.g., a phosphine or a secondary alcohol), which lowers the oxidation state of the metal center. researchgate.net

Olefin Extrusion: The reduced metal-diolate intermediate undergoes cycloreversion to release the alkene product (dodec-5-ene from this compound) and regenerate the active, oxidized catalyst. nih.govacs.org

Computational and experimental studies, often using model compounds like 1,2-octanediol or 1,2-decanediol, have been crucial in elucidating these pathways. researchgate.netmdpi.com Density functional theory (DFT) calculations suggest that for Mo-catalyzed systems, the rate-determining step can be the proton transfer during the initial diolate formation. acs.orgresearchgate.net For vanadium-based catalysts, a mechanism involving spin-crossover states has been proposed to explain the cleavage of C-O bonds. d-nb.info

Table 3: Catalytic Deoxydehydration (DODH) of Various Vicinal Diols (as Models for this compound)

| Catalyst (mol%) | Substrate | Reductant | Temperature (°C) | Product | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| trans-[(Py)4ReO2]PF6 (2) | 1,2-Octanediol | 3-Pentanol | 180 | 1-Octene | >99 | mdpi.com |

| [n-Bu4N]V(dipic)O2 | 1,2-Decanediol | PPh3 | 190 | 1-Decene | 90 | researchgate.net |

These studies on analogous diols provide a strong mechanistic framework for predicting the behavior of this compound in similar catalytic systems, paving the way for its efficient conversion to dodecenes, which are valuable intermediates for surfactants and other chemicals.

Future Prospects in Catalysis and Sustainable Chemical Production

The principles of green and sustainable chemistry are driving research towards the use of renewable feedstocks and environmentally benign catalytic processes. chemistryjournals.nettudelft.nl this compound is well-positioned to be a key player in this transition, both as a target for sustainable synthesis and as a platform molecule for producing other chemicals.

A significant future direction is the production of this compound from renewable resources. Biocatalysis, which uses enzymes to perform chemical reactions, offers a promising route. scispace.comdtu.dk For instance, certain microorganisms possess enzymes like dioxygenases and dehydrogenases that can hydroxylate long-chain alkanes. mdpi.com The targeted oxidation of n-dodecane, which can be derived from plant oils, using engineered enzymes could provide a direct and highly selective pathway to this compound under mild, aqueous conditions. mdpi.com

Once produced, this compound serves as a versatile bio-based intermediate. Its catalytic conversion via DODH to dodecenes is a prime example of biomass upconversion, transforming an oxygen-rich molecule into a hydrocarbon feedstock suitable for producing polymers, lubricants, and detergents. nih.govnih.gov Furthermore, the oxidative cleavage of this compound using efficient heterogeneous catalysts could yield valuable shorter-chain carboxylic acids, another important class of chemical building blocks. dtu.dk

The future development of catalysts, both biocatalytic for synthesis and chemocatalytic for conversion, will be crucial. Advances in protein engineering will enable the creation of enzymes with higher activity and selectivity for producing this compound. semanticscholar.org In parallel, the design of robust, recyclable heterogeneous catalysts for its subsequent transformations will improve process economics and reduce waste, fulfilling the core tenets of sustainable chemical production. mdpi.com

Table of Compounds

| Compound Name | Role/Type |

|---|---|

| 1,12-Dodecanediol | Linear, Terminal Diol |

| 1,2-Decanediol | Vicinal Diol |

| 1,2-Octanediol | Vicinal Diol |

| 1-Phenyl-1,2-ethanediol | Vicinal Diol |

| 3-Pentanol | Reductant |

| BINOL | Chiral Diol Ligand |

| Dodec-5-ene | Alkene |

| This compound | Vicinal Diol |

| Hexamethylphosphoramide (HMPA) | Ligand |

| MoO2(pdc)(HMPA) | Molybdenum Catalyst |

| n-Dodecane | Alkane |

| Polyester | Polymer |

| Polyurethane | Polymer |

| Styrene | Alkene |

| TADDOL | Chiral Diol Ligand |

| Triphenylphosphine (PPh3) | Reductant |

| [n-Bu4N]V(dipic)O2 | Vanadium Catalyst |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。